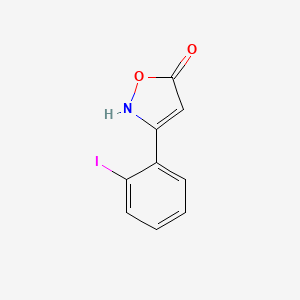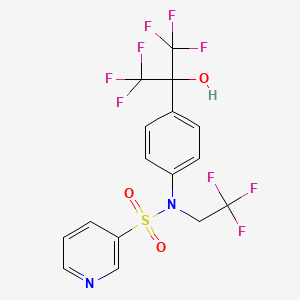
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane is a chemical compound with the empirical formula C18H13F27Sn. It is known for its unique properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to chemical reactions . This compound is used in various scientific and industrial applications, particularly in fields requiring high chemical resistance and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane can be synthesized through several methods. One common approach involves the reaction of nonafluorohexyl iodide with tin hydride under controlled conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to ensure purity and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while substitution reactions can produce a variety of fluorinated organic compounds .
Scientific Research Applications
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, coatings, and electronics.
Mechanism of Action
The mechanism of action of Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane involves its interaction with various molecular targets. The fluorine atoms provide high electronegativity, which can influence the compound’s reactivity and interaction with other molecules. This compound can act as a catalyst or reactant in various chemical processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Allyltris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane: Similar in structure but contains an allyl group instead of a hydrogen atom.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)tin bromide: Contains a bromine atom instead of a hydrogen atom.
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh chemical environments .
Properties
CAS No. |
240497-26-1 |
|---|---|
Molecular Formula |
C18H13F27Sn |
Molecular Weight |
861.0 g/mol |
IUPAC Name |
tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)stannane |
InChI |
InChI=1S/3C6H4F9.Sn.H/c3*1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;;/h3*1-2H2;; |
InChI Key |
IXGCTPQSODDMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C[SnH](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![4-[(1-Pyrazolyl)methyl]oxazolidine-2,5-dione](/img/structure/B13714251.png)







![3-Methylenehexahydrofuro[2,3-b]furan](/img/structure/B13714303.png)

